2-Benzyloxy-5-acetaminobenzenethiol-d5
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Overview
Description
Preparation Methods
Chemical Reactions Analysis
2-Benzyloxy-5-acetaminobenzenethiol-d5 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Benzyloxy-5-acetaminobenzenethiol-d5 has several scientific research applications, including:
Chemistry: Used as a reference compound for chemical identification and quantification.
Biology: Utilized in metabolic research to study pathways in vivo.
Medicine: Employed in clinical diagnostics for imaging and diagnosis.
Industry: Used as a standard for environmental pollutant detection in air, water, soil, sediment, and food.
Mechanism of Action
The mechanism of action of 2-Benzyloxy-5-acetaminobenzenethiol-d5 involves its interaction with specific molecular targets and pathways. The deuterium labeling allows researchers to trace the compound’s metabolic pathways and study its effects on various biological systems.
Comparison with Similar Compounds
Similar compounds to 2-Benzyloxy-5-acetaminobenzenethiol-d5 include:
2-Benzyloxy-5-acetaminobenzenethiol: The non-deuterated version of the compound.
2-Benzyloxy-5-acetaminobenzenethiol-d3: A partially deuterated version with fewer deuterium atoms.
2-Benzyloxy-5-acetaminobenzenethiol-d0: The fully hydrogenated version without any deuterium atoms.
The uniqueness of this compound lies in its specific isotopic labeling, which provides distinct advantages in tracing and studying metabolic pathways.
Properties
IUPAC Name |
2,2,2-trideuterio-N-(2,6-dideuterio-4-phenylmethoxy-3-sulfanylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c1-11(17)16-13-7-8-14(15(19)9-13)18-10-12-5-3-2-4-6-12/h2-9,19H,10H2,1H3,(H,16,17)/i1D3,7D,9D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAEVGIDMILXZIH-GAWQYXMPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OCC2=CC=CC=C2)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=C(C(=C1NC(=O)C([2H])([2H])[2H])[2H])S)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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